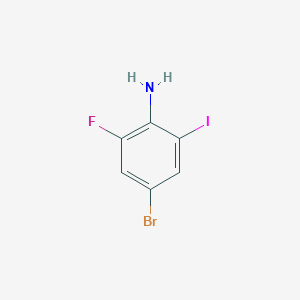

4-Bromo-2-fluoro-6-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVNAVSJFOFMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-iodoaniline: A Key Intermediate for Pharmaceutical and Agrochemical Innovation

In the landscape of modern drug discovery and complex molecule synthesis, the strategic functionalization of aromatic scaffolds is of paramount importance. Among these, polysubstituted anilines serve as critical building blocks for a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of a robust and reproducible synthesis pathway for 4-Bromo-2-fluoro-6-iodoaniline, a highly versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1] We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and offer insights gleaned from practical application in the field.

Strategic Importance of 4-Bromo-2-fluoro-6-iodoaniline

The unique arrangement of bromine, fluorine, and iodine atoms on the aniline ring, coupled with the reactive amino group, makes 4-Bromo-2-fluoro-6-iodoaniline a highly sought-after precursor.[1][2] The differential reactivity of the carbon-halogen bonds allows for selective downstream functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This trifunctionalized aniline is a key component in the synthesis of targeted therapies and advanced crop protection agents.

A Validated Two-Step Synthesis Pathway

The synthesis of 4-Bromo-2-fluoro-6-iodoaniline is most effectively achieved through a two-step process commencing with the commercially available starting material, 2-fluoroaniline. This pathway is designed for optimal regioselectivity and high yields, leveraging the directing effects of the substituents on the aromatic ring. The sequence involves an initial bromination followed by a subsequent iodination.

Pathway Overview

Caption: A two-step synthesis pathway for 4-Bromo-2-fluoro-6-iodoaniline.

Step 1: Regioselective Bromination of 2-Fluoroaniline

The initial step involves the electrophilic bromination of 2-fluoroaniline to yield 4-bromo-2-fluoroaniline. The amino group is a potent activating group and an ortho-, para-director. The fluorine atom, while deactivating, is also an ortho-, para-director. The para-position to the strongly activating amino group is sterically more accessible and electronically favored, leading to the selective formation of the 4-bromo isomer.

Experimental Protocol: Bromination

A robust method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source, offering milder reaction conditions and improved handling compared to elemental bromine.[3]

-

Reaction Setup: A solution of 2-fluoroaniline (1.0 equivalent) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reagent Addition: Solid N-bromosuccinimide (1.0 equivalent) is added portion-wise to the stirred solution over a period of approximately 2 hours, maintaining the temperature at 0°C.[3]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with cold water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-bromo-2-fluoroaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2-fluoroaniline as a solid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Fluoroaniline | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 eq | Brominating Agent |

| Dichloromethane (CH₂Cl₂) | ~10 volumes | Solvent |

| Temperature | 0°C | Controls selectivity |

| Reaction Time | 2-4 hours | Monitored by TLC |

Step 2: Iodination of 4-Bromo-2-fluoroaniline

The second step introduces the iodine atom at the 6-position of 4-bromo-2-fluoroaniline. The remaining ortho-position to the activating amino group is the most nucleophilic site for electrophilic substitution. N-iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for this transformation.

Experimental Protocol: Iodination

-

Reaction Setup: 4-Bromo-2-fluoroaniline (1.0 equivalent) is dissolved in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: N-iodosuccinimide (1.0 equivalent) is added to the solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude 4-Bromo-2-fluoro-6-iodoaniline is purified by column chromatography on silica gel to yield the final product.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 4-Bromo-2-fluoroaniline | 1.0 eq | Intermediate |

| N-Iodosuccinimide (NIS) | 1.0 eq | Iodinating Agent |

| Acetonitrile | ~10 volumes | Solvent |

| Temperature | Room Temperature | Mild conditions |

| Reaction Time | 4-6 hours | Monitored by TLC |

Mechanistic Considerations and Causality

The success of this synthetic pathway hinges on the careful control of regioselectivity. The directing effects of the substituents on the aniline ring are paramount.

Caption: Rationale for the regioselectivity in the synthesis pathway.

In the first step, the powerful para-directing effect of the amino group, combined with the steric hindrance at the ortho-position, ensures the selective introduction of the bromine atom at the 4-position. In the second step, the remaining vacant ortho-position to the amino group is the most activated site for electrophilic attack by the iodinating agent, leading to the desired 4-Bromo-2-fluoro-6-iodoaniline.

Trustworthiness and Self-Validating Protocols

The described protocols are designed to be self-validating through in-process controls. The use of TLC for reaction monitoring at each stage is critical to ensure complete conversion of the starting material and to minimize the formation of by-products. The purification by column chromatography provides a reliable method to obtain the product with high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

The synthesis of 4-Bromo-2-fluoro-6-iodoaniline via a two-step sequence of bromination and iodination starting from 2-fluoroaniline represents an efficient and regioselective pathway. This guide provides the necessary technical details and mechanistic understanding for researchers, scientists, and drug development professionals to confidently produce this valuable intermediate. The strategic application of this building block will undoubtedly continue to fuel innovation in the development of novel and impactful chemical entities.

References

-

Preparation of 4-bromo-2-fluoroaniline. PrepChem.com. (URL: [Link])

-

Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

physicochemical properties of 4-Bromo-2-fluoro-6-iodoaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-6-iodoaniline

Abstract

4-Bromo-2-fluoro-6-iodoaniline is a highly functionalized aromatic amine that serves as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring three different halogen atoms and an amino group, offers exceptional versatility for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of bromine, fluorine, and iodine atoms allows for site-selective transformations, while the aniline moiety provides a handle for a host of classical and contemporary chemical reactions. This guide provides a comprehensive analysis of the core , offering field-proven insights into its handling, characterization, and strategic application in drug development. We will delve into its structural and electronic properties, outline robust experimental protocols for its characterization, and illustrate its synthetic utility.

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of drug discovery and material science, halogenated anilines are indispensable intermediates. The introduction of halogen atoms into an organic molecule can profoundly influence its physicochemical and pharmacological properties. Specifically, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] The presence of heavier halogens like bromine and iodine provides orthogonal synthetic handles for metal-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation.

4-Bromo-2-fluoro-6-iodoaniline (Figure 1) is a prime exemplar of a "synthetic chemist's dream intermediate." The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for sequential, site-selective functionalization. This enables the rapid assembly of molecular complexity from a single, versatile core, accelerating the exploration of chemical space in lead optimization campaigns. This document serves as a technical resource for researchers, providing the foundational knowledge required to effectively utilize this potent synthetic tool.

Figure 1: Chemical Structure of 4-Bromo-2-fluoro-6-iodoaniline

(Illustrative Image - actual structure would be drawn)

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective use in synthesis and for predicting the behavior of its derivatives. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and infer other properties based on related structures and established chemical principles.

Table 1: Summary of Physicochemical Properties for 4-Bromo-2-fluoro-6-iodoaniline

| Property | Value / Information | Source(s) |

| IUPAC Name | 4-Bromo-2-fluoro-6-iodoaniline | N/A |

| CAS Number | 1201149-19-0 | [2] |

| Molecular Formula | C₆H₄BrFIN | [2] |

| Molecular Weight | 315.91 g/mol | [2] |

| Appearance | Data not available. Related compounds like 4-Bromo-2-iodoaniline appear as grey to purple powders. | [3][4] |

| Melting Point | Data not available. For reference, the melting point of 4-Bromo-2-iodoaniline is 69-72 °C. | [5][6] |

| Boiling Point | Data not available. Predicted values for similar structures are typically >300 °C. | [7] |

| Solubility | Data not available. Expected to have low solubility in water but good solubility in organic solvents like ethanol, acetone, and DMSO, similar to other halogenated anilines. | [8][9] |

| pKa (Predicted) | The basicity of the aniline nitrogen is significantly reduced by the inductive effect of the three electron-withdrawing halogen substituents. | N/A |

| LogP (Predicted) | The high degree of halogenation suggests a significant lipophilic character. | N/A |

The Causality of Synthetic Utility: A Hierarchical Reactivity Model

The primary value of 4-Bromo-2-fluoro-6-iodoaniline lies in the differential reactivity of its carbon-halogen bonds. This hierarchy is the cornerstone of its utility in sequential synthesis, allowing for the stepwise introduction of different molecular fragments.

The generally accepted order of reactivity for C-X bonds in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl

This differential reactivity stems from the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective reaction at the C-I position while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.

Below is a logical diagram illustrating how this reactivity can be exploited in a synthetic workflow.

Caption: Sequential cross-coupling workflow.

This strategic approach is invaluable in drug development, where creating a library of analogs around a core scaffold is essential for structure-activity relationship (SAR) studies.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and stability of 4-Bromo-2-fluoro-6-iodoaniline, a series of standardized analytical protocols must be employed. The following sections describe self-validating, field-proven methodologies.

Identity and Purity Assessment: A Multi-technique Approach

A logical workflow for the complete characterization of a newly synthesized or procured batch of the title compound is essential for scientific integrity.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 4-Bromo-2-fluoro-6-iodoaniline - Lead Sciences [lead-sciences.com]

- 3. 4-Bromo-2-iodoaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-溴-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. 4-bromo-2-chloro-6-iodoaniline CAS#: 56141-11-8 [m.chemicalbook.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-iodoaniline: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Anilines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted anilines are a cornerstone of this endeavor, serving as versatile building blocks for complex molecular architectures. 4-Bromo-2-fluoro-6-iodoaniline (CAS No. 1201149-19-0) emerges as a highly valuable, albeit specialized, intermediate. Its unique arrangement of three different halogen atoms on an aniline core offers a sophisticated platform for sequential and regioselective chemical transformations. This guide, intended for the practicing scientist, provides an in-depth analysis of its properties, a logical framework for its synthesis, a detailed exploration of its reactivity, and a forward-looking perspective on its potential applications.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-6-iodoaniline

| Property | Value | Source(s) |

| CAS Number | 1201149-19-0 | [ChemScene, 2024], [Sigma-Aldrich, 2024] |

| Molecular Formula | C₆H₄BrFIN | [ChemScene, 2024], [Sigma-Aldrich, 2024] |

| Molecular Weight | 315.91 g/mol | [ChemScene, 2024] |

| Physical Form | Solid | [Sigma-Aldrich, 2024] |

| Purity | Typically ≥98% | [Sigma-Aldrich, 2024] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [Sigma-Aldrich, 2024] |

| InChI Key | BEVNAVSJFOFMKX-UHFFFAOYSA-N | [Sigma-Aldrich, 2024] |

Safety and Handling

As a polyhalogenated aromatic amine, 4-Bromo-2-fluoro-6-iodoaniline should be handled with care, assuming it to be hazardous. The GHS pictograms and hazard statements for similar compounds suggest that it should be treated as an irritant and potentially toxic. [Sigma-Aldrich, 2024]

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

-

Proposed Synthesis Pathway: A Logic-Driven Approach

The directing effects of the substituents are crucial. The amino (-NH₂) group is a powerful ortho-, para-director and activating group. [Chemistry LibreTexts, 2024] The fluorine (-F) atom is a deactivating but ortho-, para-directing group. [Chemistry LibreTexts, 2024] The bromine (-Br) atom is also a deactivating, ortho-, para-director. In 4-bromo-2-fluoroaniline, the positions ortho to the strongly activating amino group are the most nucleophilic. The C6 position is sterically less hindered than the C2 position (which is flanked by the amino and fluoro groups), making it the most likely site for the next electrophilic substitution.

Diagram: Proposed Synthesis of 4-Bromo-2-fluoro-6-iodoaniline

Caption: Proposed synthetic route to 4-Bromo-2-fluoro-6-iodoaniline.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 4-Bromo-2-fluoro-6-iodoaniline via regioselective iodination of 4-bromo-2-fluoroaniline.

Rationale: The C6 position, being ortho to the activating amino group and meta to the deactivating halogens, is the most electron-rich and sterically accessible site for electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatics, often activated by a catalytic amount of acid like trifluoroacetic acid (TFA). [Organic Chemistry Portal, 2022] Iodine monochloride (ICl) is another potent alternative. [Semantic Scholar, 1987]

Materials:

-

4-Bromo-2-fluoroaniline (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq, optional catalyst)

-

Acetonitrile (or Dichloromethane) as solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. If desired, add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-2-fluoro-6-iodoaniline.

Reactivity and Synthetic Utility

The true value of 4-Bromo-2-fluoro-6-iodoaniline lies in the differential reactivity of its three halogen substituents, enabling it to be a versatile scaffold for building molecular complexity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br >> Cl > F . [Benchchem, 2025] This predictable reactivity allows for selective, sequential functionalization at the C6 (iodo) and C4 (bromo) positions.

Diagram: Reactivity Hierarchy in Cross-Coupling Reactions

Caption: Reactivity hierarchy of halogen substituents in cross-coupling reactions.

Key Transformations:

-

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction can be performed selectively at the C-I bond under mild conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This allows for the controlled synthesis of complex biaryl or aryl-heteroaryl structures. [Benchchem, 2025]

-

Buchwald-Hartwig Amination: Similar to the Suzuki coupling, C-N bonds can be formed selectively at the C-I position. This is a cornerstone reaction for the synthesis of many pharmaceutical agents, allowing the introduction of a wide variety of primary and secondary amines. [Wikipedia, 2024]

-

Sonogashira Coupling: The C-I bond is highly reactive towards Sonogashira coupling with terminal alkynes, providing access to aryl-alkyne structures. These are valuable intermediates for synthesizing heterocycles like indoles. [Benchchem, 2024]

-

Ullmann Condensation: This copper-catalyzed reaction is another method for forming C-N or C-O bonds, often used for synthesizing structures like acridones from ortho-haloanilines. [Benchchem, 2024]

Potential Applications in Research and Development

The unique structural features of 4-Bromo-2-fluoro-6-iodoaniline make it an attractive starting material for several high-value applications.

Medicinal Chemistry and Drug Discovery

Halogenated anilines are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the bromo and iodo groups serve as handles for diversification. [PubMed, 2007]

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core. The scaffold of 4-Bromo-2-fluoro-6-iodoaniline is ideal for generating libraries of potential inhibitors through sequential cross-coupling reactions to explore the structure-activity relationship (SAR).

-

Antiviral and Anticancer Agents: The strategic placement of halogens can lead to compounds with potent biological activity. Derivatives of bromo-fluoro-anilines have been explored for developing antiviral and anticancer therapies. [NINGBO INNO PHARMCHEM CO.,LTD., 2024]

Materials Science

The ability to build extended π-conjugated systems from this scaffold makes it relevant for the synthesis of organic electronic materials.

-

OLED Materials: Fluorinated biaryl amines are used as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). The fluorine atoms help to tune the HOMO/LUMO energy levels for efficient charge injection and transport.

Agrochemicals

Substituted anilines are common precursors for herbicides and fungicides. The diverse functionalization possible with this molecule could lead to the discovery of new crop protection agents with novel modes of action. [Chem-Impex, 2024]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on data from analogous structures like 2,4,6-trichloroaniline, 4-bromo-2-fluoroaniline, and other halogenated anilines.

Table 2: Predicted Spectroscopic Data for 4-Bromo-2-fluoro-6-iodoaniline

| Technique | Predicted Features | Justification |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.8 ppm) with a small coupling constant (J ≈ 2-3 Hz). A broad singlet for the -NH₂ protons (approx. 4.0-5.0 ppm). | The two aromatic protons are meta to each other, resulting in small J-coupling. The chemical shifts are influenced by the deshielding effects of the halogens. The amine protons are exchangeable and often appear as a broad signal. |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 90-150 ppm). The C-F bond will show a large one-bond coupling constant (¹JCF ≈ 230-250 Hz). The C-I and C-Br signals will be in the lower field region of the aromatic spectrum. | Due to the lack of symmetry, all six aromatic carbons are unique. The large C-F coupling is characteristic. The carbons directly attached to the electronegative halogens will be significantly shifted. |

| FT-IR (cm⁻¹) | N-H stretching (two bands, ~3400-3500 cm⁻¹), N-H bending (~1620 cm⁻¹), Aromatic C=C stretching (~1500-1600 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), C-Br stretching (~500-600 cm⁻¹), C-I stretching (~480-550 cm⁻¹). | These are characteristic vibrational frequencies for the functional groups present in the molecule. The N-H stretch typically appears as two bands (symmetric and asymmetric) for a primary amine. |

| Mass Spec (EI) | A strong molecular ion (M⁺) peak at m/z 315 (and isotopic peaks for Br). Fragmentation patterns would likely involve the loss of halogen atoms (I, Br) and HCN from the aniline core. | The presence of bromine will give a characteristic M/M+2 isotopic pattern with nearly equal intensity. Loss of the weakest bond (C-I) would be a major fragmentation pathway. |

Conclusion

4-Bromo-2-fluoro-6-iodoaniline is a strategically designed synthetic building block with significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its value is derived from the distinct and predictable reactivity of its three halogen atoms, which allows for controlled, sequential functionalization through a variety of modern synthetic methodologies. While its synthesis is not yet documented in detail, a logical and high-yielding pathway can be readily designed from available precursors. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this versatile intermediate into their discovery and development programs, paving the way for future innovations.

References

- Benchchem. (2024). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline.

- Benchchem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.

-

Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

Organic Chemistry Portal. (2022). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

PubMed. (2007). The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 22(5):527-40. Retrieved from [Link]

- Semantic Scholar. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant.

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Polysubstituted Anilines in Modern Drug Discovery

Aniline and its derivatives represent a cornerstone in the edifice of medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of therapeutic agents.[1] The strategic introduction of multiple halogen substituents onto the aniline ring, as exemplified by 4-Bromo-2-fluoro-6-iodoaniline, offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Bromo-2-fluoro-6-iodoaniline, a compound of significant interest for the development of novel therapeutics. The deliberate placement of bromo, fluoro, and iodo groups on the aniline core creates a unique electronic and steric environment, influencing factors such as metabolic stability, receptor binding affinity, and membrane permeability.[2] An understanding of the intricate molecular architecture of this compound is paramount for its effective utilization in the rational design of next-generation pharmaceuticals.

Molecular Architecture and Physicochemical Properties

4-Bromo-2-fluoro-6-iodoaniline (CAS No: 1201149-19-0) is a polyhalogenated aromatic amine with the molecular formula C₆H₄BrFIN and a molecular weight of 315.91 g/mol .[3][4] The molecule consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom at position 4, a fluorine atom at position 2, and an iodine atom at position 6.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1201149-19-0 | [3][4] |

| Molecular Formula | C₆H₄BrFIN | [3][4] |

| Molecular Weight | 315.91 g/mol | [3] |

| Appearance | Dark, reddish-brown crystalline powder | [5] |

| Storage | 2-8°C, protect from light, inert atmosphere | [3][5] |

The presence of three different halogen atoms imparts a unique set of properties to the molecule. The fluorine atom, with its high electronegativity, can influence the acidity of the amine group and participate in hydrogen bonding. The bromo and iodo substituents are larger and more polarizable, contributing to van der Waals interactions and potentially halogen bonding, which can be crucial for molecular recognition in biological systems.[6]

Synthesis of 4-Bromo-2-fluoro-6-iodoaniline: A Multi-step Approach

Proposed Synthetic Pathway

A logical synthetic strategy would involve the sequential introduction of the bromo and iodo substituents onto the 2-fluoroaniline backbone. The directing effects of the amino and fluoro groups will influence the regioselectivity of the halogenation steps.

Caption: Proposed synthetic pathway for 4-Bromo-2-fluoro-6-iodoaniline.

Experimental Protocol for the Synthesis of the Intermediate: 4-Bromo-2-fluoroaniline

A common method for the bromination of 2-fluoroaniline involves the use of N-bromosuccinimide (NBS) in an appropriate solvent.

Step-by-step Methodology: [7]

-

Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 160 parts of solid N-bromosuccinimide to the cooled solution in portions over a period of 2 hours, while maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 20 minutes. The mixture will likely turn a dark red color.

-

Wash the reaction mixture four times with 200 parts of cold water for each wash.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline as a brown oil.

Iodination of 4-Bromo-2-fluoroaniline: A Plausible Final Step

The final step in the proposed synthesis is the iodination of 4-bromo-2-fluoroaniline. While a specific protocol for this reaction is not available, a method for the iodination of the structurally similar 4-bromo-2-chloroaniline using iodine monochloride (ICl) has been described and can be adapted.[8]

Conceptual Iodination Protocol (Adaptation):

-

Dissolve 4-bromo-2-fluoroaniline in a suitable solvent (e.g., acetic acid).

-

Cool the solution and add a solution of iodine monochloride in the same solvent dropwise.

-

The electrophilic iodine (I+) from ICl will attack the electron-rich aniline ring, with the amino and fluoro groups directing the substitution to the ortho position (position 6).

-

The reaction would be monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction and purification by column chromatography to yield the final product, 4-Bromo-2-fluoro-6-iodoaniline.

Spectroscopic and Structural Characterization

Due to the limited availability of specific experimental data for 4-Bromo-2-fluoro-6-iodoaniline, this section will provide an overview of the expected spectroscopic and structural features based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of 4-Bromo-2-fluoro-6-iodoaniline is expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the three different halogen substituents and the amino group. Based on data for 4-bromo-2-fluoroaniline, the aromatic protons would likely appear as doublets or doublets of doublets in the range of 6.5-7.5 ppm.[9]

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens and the amino group will show characteristic chemical shifts. The C-F coupling will be observable for the carbon attached to the fluorine and its neighboring carbons.

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-2-fluoro-6-iodoaniline will show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be complex due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). Common fragmentation patterns for halogenated anilines involve the loss of halogen atoms and cleavage of the aniline ring.[10][11]

X-ray Crystallography

While the crystal structure of 4-Bromo-2-fluoro-6-iodoaniline has not been reported, analysis of related compounds such as 4-chloro-2-iodoaniline provides insights into the potential crystal packing.[12] It is expected that the crystal structure would be stabilized by a network of intermolecular interactions, including N-H···N hydrogen bonds, and potentially halogen bonds (e.g., I···N, Br···N, or I···Br).[6][13] The planarity of the aniline ring and the nature of the substituents will dictate the overall crystal packing arrangement.

Caption: 2D representation of the molecular structure of 4-Bromo-2-fluoro-6-iodoaniline.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[14][15] The presence of multiple halogen atoms in 4-Bromo-2-fluoro-6-iodoaniline provides several strategic advantages in drug design:

-

Modulation of Lipophilicity: The halogens contribute to the overall lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Blocking: The introduction of halogens at specific positions can block metabolic pathways, thereby increasing the in vivo half-life of a drug.[2]

-

Enhanced Binding Affinity: Halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.

-

Scaffold for Further Functionalization: The bromo and iodo groups can be readily functionalized using cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.[5]

While specific drugs derived from 4-Bromo-2-fluoro-6-iodoaniline are not prominently documented, its structural motifs are found in various classes of bioactive molecules. For instance, halogenated anilines are precursors to quinolone derivatives, which are a broad class of antibiotics.[16] Furthermore, the aniline scaffold is central to many kinase inhibitors used in cancer therapy.

Conclusion and Future Perspectives

4-Bromo-2-fluoro-6-iodoaniline represents a highly functionalized and synthetically valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. While a complete experimental characterization of this specific molecule is not yet widely available, a comprehensive understanding of its molecular structure can be inferred from the extensive knowledge of related halogenated anilines. The strategic arrangement of its bromo, fluoro, and iodo substituents offers a unique platform for fine-tuning the properties of bioactive molecules. Future research should focus on the development of an efficient and scalable synthesis of this compound, as well as a thorough experimental investigation of its spectroscopic and crystallographic properties. Such efforts will undoubtedly unlock its full potential as a key intermediate in the discovery of novel and effective drugs.

References

-

Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. (2025). ResearchGate. [Link]

-

Vibrational band intensities in substituted anilines. (n.d.). Royal Society Publishing. [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). PMC. [Link]

-

4-Bromo-2-fluoro-6-iodoaniline. (n.d.). Lead Sciences. [Link]

-

The Absorption Spectra of Some Para Substituted Aniline Derivatives. The Presence of x' Bands. (1953). Journal of the American Chemical Society. [Link]

-

Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar. [Link]

-

Crystal structure of 4-chloro-2-iodoaniline. (n.d.). IUCr. [Link]

-

Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Preparation of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com. [Link]

-

In the iodination reaction, 4-bromo-2-chloroaniline... (2018). Chegg.com. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PMC. [Link]

- Catalytic bromination of 2-fluoroaniline. (1990).

-

Aniline. (n.d.). NIST WebBook. [Link]

-

4-Bromo-2-fluoro-6-iodoaniline. (n.d.). Lead Sciences. [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

- Preparation of 4-bromoaniline derivatives. (2002).

- Fluorinated terphenyls. (2000).

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. [Link]

-

United States Patent (19). (1988). Googleapis. [Link]

-

CH CH2OH Br Br 4-bromo-2-chloro-6-iodoaniline 1-bromo... (2018). Chegg.com. [Link]

-

Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Silverfern. [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]

-

Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. [Link]

-

Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC. [Link]

-

4 bromoaniline : Organic Synthesis. (2024). YouTube. [Link]

- Preparation method of 2-bromo-6-fluoroaniline. (2023).

-

Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2013). ResearchGate. [Link]

-

15N and 13C NMR Chemical Shifts of 6-(fluoro, Chloro, Bromo, and Iodo)purine 2'-deoxynucleosides: Measurements and Calculations. (2010). PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cresset-group.com [cresset-group.com]

- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-fluoro-6-iodoaniline - Lead Sciences [lead-sciences.com]

- 5. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]

- 9. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 16. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-iodoaniline: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tri-substituted Anilines

4-Bromo-2-fluoro-6-iodoaniline is a highly functionalized aromatic amine, a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens on an aniline scaffold, offers multiple points for diversification in the synthesis of complex molecules and pharmaceutical intermediates. The strategic placement of bromo, fluoro, and iodo groups allows for selective and orthogonal cross-coupling reactions, making it a desirable precursor for novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the synthetic strategies for preparing 4-Bromo-2-fluoro-6-iodoaniline, with a primary focus on the selection of readily available starting materials and the rationale behind the chosen synthetic pathway. We will delve into the mechanistic considerations that govern the regioselectivity of the halogenation steps and provide detailed, field-proven protocols for its synthesis.

Retrosynthetic Analysis and Strategic Selection of Starting Materials

A logical retrosynthetic analysis of 4-Bromo-2-fluoro-6-iodoaniline suggests a multi-step pathway involving the sequential introduction of the halogen substituents onto an aniline or a precursor thereof. The key challenge lies in controlling the regiochemistry of these electrophilic aromatic substitution reactions.

Based on the available literature and established synthetic methodologies for halogenated anilines, a highly plausible and efficient synthetic route commences with a commercially available and relatively inexpensive starting material: 2-fluoroaniline . This approach is advantageous due to the directing effects of the amino and fluoro groups, which can be strategically exploited to achieve the desired substitution pattern.

The proposed forward synthesis involves a two-step halogenation sequence:

-

Regioselective Bromination: The first step involves the bromination of 2-fluoroaniline to yield the key intermediate, 4-bromo-2-fluoroaniline.

-

Regioselective Iodination: The subsequent step is the iodination of 4-bromo-2-fluoroaniline to afford the final product, 4-bromo-2-fluoro-6-iodoaniline.

The rationale behind this sequence is rooted in the directing effects of the substituents. The amino group is a powerful ortho-, para-director. In 2-fluoroaniline, the para position to the amino group is highly activated, making it the primary site for electrophilic attack. The fluorine atom, being an ortho-, para-director as well, further activates the para position. This concerted activation strongly favors the formation of the 4-bromo isomer.

Visualizing the Synthetic Pathway

Caption: Synthetic route from 2-fluoroaniline to 4-Bromo-2-fluoro-6-iodoaniline.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Bromo-2-fluoroaniline from 2-Fluoroaniline

This procedure is adapted from established methods for the bromination of anilines.[1] The use of N-bromosuccinimide (NBS) as a brominating agent offers milder reaction conditions and improved selectivity compared to elemental bromine.

Materials and Reagents:

-

2-Fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Methylene chloride (DCM)

-

Anhydrous sodium sulfate

-

Cold water

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 160 parts of solid N-bromosuccinimide in portions over a period of 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the dark red mixture for an additional 20 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash it four times with 200 parts of cold water for each wash.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain 4-bromo-2-fluoroaniline as a brown oil.

Expert Insights: The slow, portion-wise addition of NBS at a controlled low temperature is crucial to minimize the formation of di-brominated byproducts. The aqueous workup is essential to remove any unreacted NBS and succinimide.

Part 2: Synthesis of 4-Bromo-2-fluoro-6-iodoaniline from 4-Bromo-2-fluoroaniline

The iodination of the intermediate is achieved using N-iodosuccinimide (NIS) in the presence of an acid catalyst. The existing amino and fluoro groups direct the incoming iodo group to the ortho position relative to the amino group.

Materials and Reagents:

-

4-Bromo-2-fluoroaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Step-by-Step Methodology:

-

To a stirred solution of 4-bromo-2-fluoroaniline (1 equivalent) in acetonitrile, add N-iodosuccinimide (1.1 equivalents).

-

Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromo-2-fluoro-6-iodoaniline.

Trustworthiness and Self-Validation: Each step of this synthesis should be monitored by appropriate analytical techniques. TLC is a simple and effective method to track the consumption of starting materials and the formation of products. The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Key Parameters |

| Bromination | 2-Fluoroaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | 0 | Slow, portion-wise addition of NBS |

| Iodination | 4-Bromo-2-fluoroaniline | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Acetonitrile | Room Temperature | Catalytic amount of acid |

Conclusion

The synthesis of 4-bromo-2-fluoro-6-iodoaniline is a strategic endeavor that hinges on the careful selection of starting materials and the controlled, sequential introduction of halogen substituents. By commencing with 2-fluoroaniline, chemists can leverage the inherent directing effects of the amino and fluoro groups to achieve a highly regioselective synthesis. The protocols outlined in this guide are based on established and reliable methodologies, providing a solid foundation for researchers and drug development professionals to access this valuable and versatile chemical building block. The successful execution of this synthesis will undoubtedly facilitate the discovery and development of novel molecules with significant potential in various scientific disciplines.

References

- ChemicalBook. 4-Bromoaniline: synthesis and applications in organic synthesis. (2023-12-18).

-

PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. Available at: [Link].

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- ResearchGate.

- Google Patents. Preparation method of 2-bromo-4-fluoroacetanilide - CN104447382A.

- ResearchGate. How to prepare 2-fluoro4-hydroxy aniline from 2-fluoro--4-bromo acetanilide?. (2014-05-23).

- Google Patents. Preparation of 4-bromoaniline derivatives - US6388135B1.

- Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022-06-27).

- Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). (2022-09-21).

- ResearchGate. 5.1.8.

- Preprints.org. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05).

- LookChem.

- ChemScene. 66416-72-6 | 4-Bromo-2-iodoaniline.

- PubChem. 4-bromo-2-chloro-6-iodoaniline (C6H4BrClIN).

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Halogenated Anilines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the complex interplay between the activating amino (-NH₂) group and the deactivating, yet directing, halogen substituent(s). This guide provides a comprehensive exploration of the principles governing electrophilic substitution on these valuable substrates. We will delve into the mechanistic underpinnings of regioselectivity, provide field-tested protocols for key reactions such as halogenation, nitration, and sulfonation, and discuss advanced strategies for modulating reactivity through the use of protecting groups. The content herein is designed to bridge theoretical knowledge with practical application, offering the robust, validated insights required for successful synthesis design and execution in a professional research and development setting.

Introduction: The Dichotomy of Directing Effects in Halogenated Anilines

The synthetic utility of halogenated anilines is dictated by a fascinating electronic conflict. On one hand, the amino group is a powerful activating, ortho-, para-directing substituent.[3][4][5] It donates its lone pair of electrons into the aromatic π-system via resonance, significantly increasing the electron density at the ortho and para positions and making the ring highly susceptible to attack by electrophiles.[6][7]

Conversely, halogens (Cl, Br, I) are deactivating yet also ortho-, para-directing.[8][9][10] Their high electronegativity withdraws electron density from the ring inductively, making it less reactive overall compared to benzene. However, they also possess lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions.[9][11]

This duality is the central challenge and opportunity in harnessing halogenated anilines. The strongly activating -NH₂ group generally dominates, making the ring much more reactive than a simple halobenzene.[7] However, the halogen's inductive effect and steric bulk play crucial roles in modulating this reactivity and influencing the final regiochemical outcome. Understanding this balance is paramount for predicting and controlling the products of electrophilic substitution reactions.

Mechanistic Underpinnings: A Deeper Dive into Regioselectivity

The outcome of an electrophilic aromatic substitution (SₑAr) reaction is determined by the stability of the cationic intermediate, known as the arenium ion or sigma complex.[12] The substituents on the ring dictate which positions, upon attack by an electrophile (E⁺), lead to the most stable intermediate.

The Dominance of the Amino Group

The amino group's activating power stems from its ability to stabilize the arenium ion through resonance when the electrophile adds to the ortho or para position. A key resonance contributor places the positive charge directly on the nitrogen atom, allowing it to be delocalized over the amino group, which satisfies the octet rule for all atoms and provides significant stabilization.

Diagram: Resonance Stabilization by the Amino Group A diagram illustrating how the lone pair on the nitrogen of an aniline ring stabilizes the positive charge of the arenium ion intermediate during ortho and para attack.

Caption: Resonance stabilization of the arenium ion in ortho and para attack.

Meta attack does not allow for this direct delocalization onto the nitrogen, resulting in a less stable intermediate and making meta-substitution kinetically unfavorable.[12]

The Influence of the Halogen

In a halogenated aniline, the incoming electrophile will be directed to the positions that are ortho or para to the strongly activating amino group. The halogen's primary role is to modulate the overall reactivity and, in some cases, influence the ratio of ortho to para products due to steric hindrance. For example, in p-chloroaniline, the positions ortho to the amino group are the only available activated sites for substitution.

Key Electrophilic Substitution Reactions and Protocols

Halogenation

The extreme activation by the amino group means that direct halogenation of aniline with bromine water leads to the instantaneous formation of a 2,4,6-tribromoaniline precipitate.[3][6] To achieve selective mono-halogenation, the reactivity of the amino group must be tempered. This is a recurring theme and is typically accomplished by acetylation, which is discussed in detail in Section 4.

However, when a halogen is already present, the reaction can be more controlled. For instance, the bromination of p-chloroaniline can be achieved to yield 2-bromo-4-chloroaniline.

Table 1: Regioselectivity in the Halogenation of Chloroanilines

| Starting Material | Reagent | Major Product(s) | Rationale |

| p-Chloroaniline | NBS / CCl₄ | 2-Bromo-4-chloroaniline[13] | The positions ortho to the activating -NH₂ group are targeted. |

| o-Chloroaniline | Br₂ / Acetic Acid | 2-Chloro-4-bromoaniline & 2-Chloro-6-bromoaniline | The para position to -NH₂ is favored, but ortho substitution also occurs. |

| m-Chloroaniline | Br₂ / Acetic Acid | 2-Bromo-5-chloroaniline & 4-Bromo-3-chloroaniline | Substitution occurs ortho and para to the activating -NH₂ group. |

Experimental Protocol: Synthesis of 2-Bromo-4-chloroaniline from 4-Chloroaniline [13]

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (78.4 mmol) of 4-chloroaniline in 100 mL of carbon tetrachloride (CCl₄).

-

Reagent Addition: Over a period of 30 minutes, add 13.9 g (78.4 mmol) of N-Bromosuccinimide (NBS) in small portions to the stirring solution at room temperature. Causality: Using NBS provides a controlled, slow release of bromine, preventing over-halogenation which would occur with aqueous bromine.

-

Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure 2-bromo-4-chloroaniline.[14]

Nitration

Direct nitration of halogenated anilines with a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to a mixture of products. Furthermore, the powerful oxidizing nature of nitric acid can lead to the degradation of the aniline ring, resulting in tarry byproducts.[15]

The solution is to protect the amino group via acetylation.

Sulfonation

Sulfonation of halogenated anilines is a crucial reaction for producing intermediates for sulfa drugs and dyes. The reaction is typically carried out using concentrated or fuming sulfuric acid. Due to the strong activation from the amino group, the reaction proceeds readily. For instance, the sulfonation of p-chloroaniline yields 4-chloroaniline-2-sulfonic acid.[16]

Experimental Protocol: Sulfonation of 2-Chloroaniline [17]

-

Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place 12.75 g (0.1 mol) of 2-chloroaniline.

-

Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add 30 mL of concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the temperature below 20°C. Causality: The initial reaction is highly exothermic, forming the anilinium hydrogen sulfate salt. Slow addition and cooling are critical for safety and to prevent side reactions.

-

Reaction: After the addition is complete, heat the mixture in an oil bath to 180-190°C for 4-5 hours. The reaction mixture will become a thick paste.

-

Workup: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mass onto 200 g of crushed ice with vigorous stirring. This will precipitate the product.

-

Isolation: Collect the solid product by suction filtration and wash it with a small amount of ice-cold water to remove excess acid.

-

Purification: The crude 4-amino-3-chlorobenzenesulfonic acid can be purified by recrystallization from hot water.

Modulating Reactivity and Selectivity: The Role of Protecting Groups

As demonstrated in the nitration and halogenation examples, controlling the potent activating effect of the amino group is essential for achieving selective electrophilic substitution. The most common strategy is the protection of the amine as an acetanilide.[18][19][20]

The Acetylation Advantage:

-

Reduced Reactivity: The acetyl group is electron-withdrawing. The lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl group, making it less available for donation into the aromatic ring.[21] This moderates the activation, changing the substituent from a strongly activating group to a moderately activating one.[22]

-

Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, which often leads to a higher yield of the para substituted product.[23][24]

-

Prevents Oxidation: The less electron-rich acetanilide is more resistant to oxidation by reagents like nitric acid.[15]

-

Reversibility: The protecting group can be easily removed by acidic or basic hydrolysis to regenerate the amino group after the desired substitution has been performed.[19][25]

Diagram: Workflow for Controlled Nitration of a Halogenated Aniline This diagram illustrates the essential three-stage process: protection of the amine, electrophilic substitution, and deprotection to yield the final product.

Caption: General workflow for the synthesis of a nitro-haloaniline.

Applications in Medicinal Chemistry and Materials Science

The products derived from the electrophilic substitution of halogenated anilines are of immense value in several high-tech industries.

-

Pharmaceuticals: Halogenated anilines are key building blocks for a wide range of therapeutic agents.[2][26] The presence of halogens can enhance binding affinity to biological targets (through halogen bonding), improve metabolic stability, and modulate the lipophilicity of a drug molecule, which affects its absorption and distribution in the body.[27] For example, substituted chloroanilines are precursors to various kinase inhibitors used in oncology and anti-inflammatory drugs.

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides are synthesized from halogenated aniline scaffolds. The specific substitution pattern on the ring is critical for the compound's biological activity and selectivity.

-

Polymers and Dyes: These compounds are used in the synthesis of high-performance polymers and specialty dyes. The amino group provides a site for polymerization or for attachment to fabrics, while the halogen substituents can enhance properties like thermal stability and colorfastness.

Conclusion: Future Outlook and Unresolved Challenges

The electrophilic substitution of halogenated anilines remains a fundamentally important class of reactions. While the core principles are well-established, ongoing research focuses on developing more environmentally benign and selective methodologies. Key areas of future development include the use of solid acid catalysts to replace corrosive liquid acids, milder and more selective halogenating agents, and catalytic methods that bypass the need for protecting groups altogether. As the demand for complex, highly functionalized molecules in drug discovery and materials science continues to grow, the ability to precisely and efficiently manipulate the substitution patterns on halogenated anilines will be more critical than ever.

References

-

Bromination of Acetanilide | Mechanism & Steps. Study.com. Available at: [Link]

-

Video: Bromination of Acetanilide | Mechanism & Steps. Study.com. Available at: [Link]

-

Bromination of Acetanilide | PDF. Scribd. Available at: [Link]

-

Write a mechanism for the bromination of acetanilide with bromine in acetic acid. brainly.com. Available at: [Link]

-

Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]

-

Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF. Scribd. Available at: [Link]

-

Acylation of Aniline Explained. Pearson. Available at: [Link]

-

Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Preparation of p-bromoaniline from Acetanilide | PDF. Slideshare. Available at: [Link]

-

Electrophilic substitution reactions of aniline. (Halogenation). YouTube. Available at: [Link]

-

Electrophilic Substitution of Anilines - Explanation and FAQs. Testbook. Available at: [Link]

-

Protection of NH2 in aniline. Filo. Available at: [Link]

-

4-chloroaniline-2-sulphonic acid. ChemBK. Available at: [Link]

-

During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora. Available at: [Link]

-

Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

-

12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. SlidePlayer. Available at: [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

-

8.6 Substituent Effects in Electrophilic Substitutions. Penn State Pressbooks. Available at: [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available at: [Link]

-

Protection of Aniline Derivatives. YouTube. Available at: [Link]

-

Reactions of Aniline. Chemistry Steps. Available at: [Link]

-

Amines. NCERT. Available at: [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas. Available at: [Link]

-

Which is more reactive towards an electrophile, aniline (C6H5–NH2) or toluene (C6H5–CH3)? Quora. Available at: [Link]

- Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.

- Process for the preparation of disulfamylanilines. Google Patents.

-

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. NIH. Available at: [Link]

-

Methods for the nitration of protected anilines. ResearchGate. Available at: [Link]

-

4-Bromo-2-Chloroaniline Synthesis Report. Cram. Available at: [Link]

-

Aromatic Electrophilic substitution. SlideShare. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021. PubMed Central. Available at: [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds. ACS Publications. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Help with nitration of a protected aniline. Reddit. Available at: [Link]

- Process for preparing 2,5-dichloroaniline-4-sulfonic acid. Google Patents.

-

Halogenation Reactions. Mettler Toledo. Available at: [Link]

-

Halogenation. Wikipedia. Available at: [Link]

-

Can Aniline Be Used In Drug Development? Bloom Tech. Available at: [Link]

-

Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation. Refubium - Freie Universität Berlin. Available at: [Link]

-

Determining Number of Isomers from Radical Chlorination in Organic Chemistry. YouTube. Available at: [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. people.wou.edu [people.wou.edu]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 11. ijrar.org [ijrar.org]

- 12. lkouniv.ac.in [lkouniv.ac.in]

- 13. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 14. 2-Bromo-4-chloroaniline 98 873-38-1 [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chembk.com [chembk.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Protection of NH2 in aniline | Filo [askfilo.com]

- 20. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 21. quora.com [quora.com]

- 22. youtube.com [youtube.com]

- 23. scribd.com [scribd.com]

- 24. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 25. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]

- 26. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 27. namiki-s.co.jp [namiki-s.co.jp]

A Senior Application Scientist's Guide to the Comparative Reactivity of C-I vs. C-Br Bonds in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Among the most pivotal choices is the selection of the aryl halide (Ar-X) for cross-coupling reactions. This guide provides an in-depth, field-proven analysis of the comparative reactivity of aryl iodides (Ar-I) and aryl bromides (Ar-Br), two of the most common linchpins in C-C, C-N, and C-O bond formation. Moving beyond simple reactivity trends, we will explore the fundamental principles governing this reactivity, its practical implications in widely used catalytic systems, and a strategic framework for selecting the optimal halide for a given transformation.

Fundamental Principles: Why Halogen Choice Matters

The differential reactivity between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is not arbitrary; it is rooted in fundamental physicochemical properties. Understanding these principles is crucial for rational reaction design and troubleshooting.

Bond Dissociation Energy (BDE)

The most critical factor governing the reactivity of aryl halides in transition-metal-catalyzed reactions is the strength of the carbon-halogen bond. The oxidative addition of the Ar-X bond to a low-valent metal center (e.g., Pd(0)) is often the rate-determining step in many catalytic cycles.[1] This step involves the cleavage of the C-X bond. Consequently, a weaker bond leads to a faster reaction.

The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-Cl and C-F bonds.[2][3] This trend directly correlates with the size of the halogen atom and the overlap of its orbital with the sp² orbital of the aromatic carbon.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C–I | ~213 |

| C–Br | ~285 |

| C–Cl | ~327 |

| C–F | ~485 |

| (Data sourced from representative values[3]) |

This substantial energy difference (~72 kJ/mol) is the primary reason aryl iodides are generally more reactive than aryl bromides in reactions where C-X bond cleavage is kinetically significant.[4]

The Oxidative Addition Step

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex.[5][6] This step is a concerted process where the metal center inserts into the C-X bond, forming an Ar-Pd(II)-X species.[7] The lower BDE of the C-I bond facilitates this insertion, leading to a lower activation energy and, consequently, a faster reaction rate compared to the C-Br bond.[7][8]

}

Figure 1: Generalized Pd-catalyzed cross-coupling cycle.

Comparative Reactivity in Key Cross-Coupling Reactions

While the general reactivity trend (I > Br) holds true for most palladium-catalyzed reactions, the practical implications—such as reaction temperature, catalyst loading, and ligand choice—vary significantly.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the halide partner generally follows the expected trend: R-I > R-OTf > R-Br >> R-Cl.

-

Aryl Iodides (Ar-I): Due to their high reactivity, Ar-I substrates can often be coupled under milder conditions (e.g., room temperature to 70°C).[9] This is particularly advantageous for thermally sensitive or complex substrates commonly found in drug development. Catalyst loadings can sometimes be lowered, and simpler ligand systems may be sufficient.

-

Aryl Bromides (Ar-Br): While less reactive, Ar-Br substrates are robust and widely used. They typically require higher temperatures (e.g., 80-110°C) and often more sophisticated, electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.[10] However, their lower cost and greater stability make them highly attractive for large-scale synthesis.

Buchwald-Hartwig Amination

This reaction is essential for constructing C-N bonds, a prevalent motif in pharmaceuticals.[11] While the intrinsic reactivity for oxidative addition still follows I > Br > Cl, the overall reaction outcome can be more nuanced.[12]

-

Aryl Iodides (Ar-I): Aryl iodides react rapidly. However, a potential complication arises from the iodide anion generated during the reaction. Iodide can form bridging Pd(II) dimers, which are less reactive and can act as catalyst inhibitors, slowing the reaction over time.[12][13]

-

Aryl Bromides (Ar-Br): Aryl bromides are often the "sweet spot" for Buchwald-Hartwig aminations. They are reactive enough to proceed under reasonable conditions but do not typically suffer from the same degree of product inhibition by the halide anion as iodides.[12] For this reason, the practical reactivity order in many Buchwald-Hartwig systems is effectively Ar-Br > Ar-Cl > Ar-I.[12]

Sonogashira Coupling

Used to form C(sp²)-C(sp) bonds, the Sonogashira coupling is highly sensitive to the choice of halide.[14] The established reactivity order is vinyl iodide > vinyl triflate > vinyl bromide > aryl iodide > aryl triflate > aryl bromide >> aryl chloride.[15][16]

-

Aryl Iodides (Ar-I): The coupling of aryl iodides often proceeds efficiently at or near room temperature, sometimes even in the absence of a copper co-catalyst in modern protocols.[15][17]

-

Aryl Bromides (Ar-Br): These substrates require more forcing conditions, typically heating, and often benefit from the presence of the Cu(I) co-catalyst to facilitate the catalytic cycle.[15][18]

Ullmann-Type Reactions

Classic Ullmann reactions, which use stoichiometric copper at high temperatures, also show a preference for more reactive halides.[19][20] Aryl iodides are generally preferred substrates, reacting under less harsh conditions than the corresponding bromides.[21] Modern, milder, copper-catalyzed variants still benefit from the higher reactivity of the C-I bond.[22][23]

Strategic Considerations for the Synthetic Chemist

The choice between an aryl iodide and an aryl bromide is a strategic decision that balances reactivity, cost, stability, and the overall synthetic plan.

When to Choose an Aryl Iodide:

-

High Reactivity is Essential: For substrates that are sensitive to heat or when a fast reaction is needed to minimize degradation.

-

Mild Conditions Required: When functional groups on the substrate or coupling partner are incompatible with high temperatures or strongly basic conditions.

-

Orthogonal Reactivity: In di-halogenated substrates (e.g., bromo-iodobenzene), the C-I bond can be functionalized selectively while leaving the C-Br bond intact for a subsequent, different coupling reaction.[4][15] This powerful strategy allows for the streamlined construction of complex molecules.

When to Choose an Aryl Bromide:

-

Cost and Scale: Aryl bromides are significantly less expensive and more readily available than their iodide counterparts, making them the default choice for process chemistry and large-scale manufacturing.

-

Stability: Aryl bromides are generally more stable to storage and handling, being less prone to light-induced decomposition.

-

Avoiding Side Reactions: In reactions like the Buchwald-Hartwig amination, using a bromide can circumvent catalyst inhibition issues associated with iodide.[12]

}

Figure 2: Decision workflow for selecting Ar-I vs. Ar-Br.

Exemplar Experimental Protocols

The following protocols are illustrative and serve as self-validating systems. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of a Thermally Sensitive Substrate (Aryl Iodide)

This protocol leverages the high reactivity of an aryl iodide to enable a low-temperature coupling.

-

Reaction: 4-Iodoanisole with Phenylboronic Acid

-

Apparatus: A flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

4-Iodoanisole (234 mg, 1.0 mmol, 1.0 equiv)

-

Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)

-

SPhos (8.2 mg, 0.02 mmol, 2 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-